Biotin-dPEG(R)4-hydrazide

Catalog No.
S2724361
CAS No.
756525-97-0
M.F
C21H39N5O7S
M. Wt
505.63
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biotin-dPEG(R)4-hydrazide

CAS Number

756525-97-0

Product Name

Biotin-dPEG(R)4-hydrazide

IUPAC Name

N-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

Molecular Formula

C21H39N5O7S

Molecular Weight

505.63

InChI

InChI=1S/C21H39N5O7S/c22-26-19(28)5-7-30-9-11-32-13-14-33-12-10-31-8-6-23-18(27)4-2-1-3-17-20-16(15-34-17)24-21(29)25-20/h16-17,20H,1-15,22H2,(H,23,27)(H,26,28)(H2,24,25,29)

InChI Key

PSBJJOWIACLJAQ-UHFFFAOYSA-N

SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN)NC(=O)N2

solubility

not available

Biotin-dPEG(R)4-hydrazide is a highly hydrophilic, carbonyl-reactive bioconjugation reagent designed for the targeted labeling of aldehydes and ketones, particularly those generated by the oxidation of carbohydrate moieties on glycoproteins . Featuring a discrete polyethylene glycol (dPEG) spacer of exactly four units, this compound forms stable or semi-permanent hydrazone bonds at pH 5–7, which can be further reduced to secondary amines for permanent linkage . Unlike traditional polydisperse polymers, it is synthesized as a single molecular entity (MW 505.63) with a defined 18-atom, 20.6 Å spacer length . For procurement professionals and biochemists, its primary value lies in its ability to combine the high-affinity streptavidin binding of biotin with the enhanced aqueous solubility and exact-mass precision of a discrete PEG architecture .

Substituting Biotin-dPEG(R)4-hydrazide with generic biotin-hydrazide or Biotin-LC-hydrazide (long-chain aminocaproic acid spacer) introduces severe processability and performance bottlenecks. Standard biotin-hydrazide lacks a spacer entirely, leading to steric hindrance that prevents the biotin moiety from reaching the deep binding pockets of avidin or streptavidin, drastically reducing assay sensitivity . Conversely, while Biotin-LC-hydrazide provides a spacer, its hydrophobic nature necessitates the use of organic co-solvents like DMSO or DMF for dissolution, which can denature sensitive proteins and trigger aggregation . Furthermore, traditional polymeric PEG-hydrazides are polydisperse mixtures that create batch-to-batch variability and complicate mass spectrometry readouts, making the monodisperse dPEG(R)4 variant non-interchangeable for regulated or quantitative workflows .

Elimination of Organic Solvent Requirements in Labeling Workflows

Biotin-dPEG(R)4-hydrazide exhibits exceptional water solubility due to its amphiphilic dPEG spacer, allowing direct dissolution in aqueous buffers without organic co-solvents . In contrast, hydrophobic comparators like Biotin-LC-hydrazide require dissolution in DMSO or DMF before being added to aqueous protein solutions . This obligate use of organic solvents with LC-biotin risks precipitating sensitive macromolecules and complicates downstream purification.

Evidence DimensionSolvent requirement for bioconjugation
Target Compound Data100% aqueous buffer compatibility
Comparator Or BaselineBiotin-LC-hydrazide (requires DMSO/DMF co-solvents)
Quantified DifferenceComplete elimination of organic solvent dependency
ConditionsGlycoprotein labeling at pH 5-7

Eliminating DMSO or DMF from the labeling workflow prevents solvent-induced protein denaturation and simplifies manufacturing protocols.

Enhanced Steric Accessibility and Binding Affinity

The binding efficiency of biotinylated molecules to streptavidin is heavily dependent on spacer length. Biotin-dPEG(R)4-hydrazide features an 18-atom spacer measuring exactly 20.6 Å, which extends the biotin tag well beyond the steric bulk of the labeled glycoprotein . This is significantly longer and more flexible than the aminocaproic acid spacer in Biotin-LC-hydrazide, providing extended access to the deep biotin-binding pockets of avidin and streptavidin .

Evidence DimensionSpacer length and steric clearance
Target Compound Data18-atom, 20.6 Å hydrophilic spacer
Comparator Or BaselineBiotin-LC-hydrazide (shorter aminocaproic acid spacer)
Quantified DifferenceExtended 20.6 Å reach overcomes steric hindrance
ConditionsPlate-based assays and affinity purification

A longer, flexible spacer maximizes signal-to-noise ratios in downstream detection and improves capture yields during affinity purification.

Exact Mass Resolution for Mass Spectrometry

Unlike traditional PEGylated reagents which exist as a Poisson distribution of varying chain lengths, Biotin-dPEG(R)4-hydrazide is synthesized as a single, discrete compound with an exact molecular weight of 505.63 Da . When substituting traditional polydisperse Biotin-PEG-hydrazide with the dPEG(R)4 variant, researchers eliminate the broad mass spectra associated with polymer mixtures, enabling precise identification of labeled peptides in LC-MS/MS workflows .

Evidence DimensionMolecular weight dispersity
Target Compound DataSingle compound (MW 505.63, >98% purity)
Comparator Or BaselineTraditional Biotin-PEG-hydrazide (polydisperse mass distribution)
Quantified DifferenceExact mass resolution vs. complex spectral smearing
ConditionsLC-MS/MS analysis of biotinylated glycans or peptides

Exact-mass reagents are strictly required for quantitative proteomics and ensure absolute batch-to-batch consistency in regulated diagnostics.

Mitigation of Hydrophobicity-Induced Aggregation

The use of hydrophobic linkers in bioconjugation frequently drives non-specific binding and protein aggregation. The amphiphilic nature of the dPEG(R)4 spacer in Biotin-dPEG(R)4-hydrazide actively resists non-specific hydrophobic interactions, whereas Biotin-LC-hydrazide is known to trigger peptide aggregation and elevate background noise due to its hydrophobic aminocaproic acid linker.

Evidence DimensionNon-specific binding and aggregation propensity
Target Compound DataAmphiphilic dPEG spacer (prevents aggregation)
Comparator Or BaselineBiotin-LC-hydrazide (hydrophobic linker promotes aggregation)
Quantified DifferenceSignificant reduction in hydrophobicity-driven background binding
ConditionsCell surface labeling and complex lysate pull-downs

Reducing non-specific binding lowers false-positive rates in assay development and preserves the functional solubility of the labeled target.

Targeted Glycoprotein and Antibody Labeling

Because it reacts specifically with aldehydes generated by the periodate oxidation of reducing sugars, Biotin-dPEG(R)4-hydrazide is specifically indicated for labeling the carbohydrate coats of antibodies . Its aqueous solubility ensures the antibody remains native, while the 20.6 Å spacer ensures the biotin tag is fully accessible for subsequent ELISA or Western blot detection .

Live-Cell Surface Sialic Acid Tagging

In cell biology workflows, labeling cell-surface glycoproteins requires reagents that are non-toxic and highly water-soluble. The ability to use Biotin-dPEG(R)4-hydrazide directly in physiological buffers without DMSO prevents solvent-induced cytotoxicity, while its amphiphilic nature prevents non-specific binding to the hydrophobic lipid bilayer .

Quantitative Glycoproteomics via LC-MS/MS

For mass spectrometry-based proteomics, the discrete nature of the dPEG(R)4 linker is critical. By providing a single, exact mass shift (MW 505.63) upon conjugation, it eliminates the spectral complexity and signal dilution caused by polydisperse PEG reagents, allowing for high-confidence identification of glycosylation sites .

XLogP3

-2

Dates

Last modified: 08-16-2023

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